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Compound of Interest

Compound Name: CAY10464

Cat. No.: B027634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of CAY10464, a

potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). This document

includes detailed protocols for key experiments to characterize the antagonistic activity and

cellular effects of CAY10464.

Introduction
CAY10464 is a high-affinity antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-

activated transcription factor involved in cellular responses to environmental toxins, regulation

of immune responses, and tumorigenesis. With a binding affinity (Ki) of 1.4 nM for the AhR,

CAY10464 serves as a valuable tool for investigating the physiological and pathological roles of

the AhR signaling pathway.[1] These notes provide detailed protocols for the preparation and

use of CAY10464 in cell-based assays.
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Property Value Reference

Synonyms AHR antagonist 7 [1]

Ki 1.4 nM [1]

Molecular Weight 279.16 g/mol [1]

Appearance White to off-white solid [1]

Storage

Powder: -20°C for 3 years. In

solvent: -80°C for 6 months,

-20°C for 1 month.

[1]

Recommended Working Concentrations

Application Cell Line Agonist
CAY10464
Concentrati
on

Incubation
Time

Reference

Inhibition of

CYP1A1

mRNA

expression

HepG2
Benzo[a]pyre

ne
100 nM 4-24 hours [1]

AhR

Antagonist

Screening

H1G1.1c3

100 nM β-

Naphthoflavo

ne

1-5 µM
24, 48, 72

hours

EROD Assay SH-SY5Y TDBP-TAZTO Not specified Not specified

Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR,

which is complexed with chaperone proteins. Upon ligand binding, the complex translocates to

the nucleus, where the AhR dissociates from its chaperones and heterodimerizes with the Aryl

Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to

Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as

Cytochrome P450 1A1 (CYP1A1), initiating their transcription. CAY10464, as an antagonist,
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competitively binds to the AhR, preventing its activation by agonists and subsequent

downstream signaling.

Canonical AhR Signaling Pathway and CAY10464 Inhibition
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Canonical AhR signaling pathway and CAY10464 inhibition.

Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the antagonist

activity of CAY10464.

Protocol 1: Preparation of CAY10464 Stock Solution
Materials:

CAY10464 solid

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

Bring the vial of CAY10464 to room temperature before opening.
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To prepare a 10 mM stock solution, dissolve 2.79 mg of CAY10464 in 1 mL of DMSO.

Vortex thoroughly to ensure the compound is completely dissolved.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: General Cell Culture and Treatment
Materials:

Human hepatoma (HepG2) cells (or other suitable cell line)

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

Cell culture plates (e.g., 6-well or 96-well)

AhR agonist (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or Benzo[a]pyrene (B[a]P))

CAY10464 stock solution (10 mM in DMSO)

Vehicle control (DMSO)

Procedure:

Culture HepG2 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

Seed cells in the appropriate culture plates at a density that will result in 70-80% confluency

at the time of treatment.

Allow cells to adhere and grow for 24 hours.

Prepare working solutions of CAY10464 and the AhR agonist in complete cell culture

medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

Pre-treat the cells with the desired concentrations of CAY10464 or vehicle control for 30-60

minutes.
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Add the AhR agonist to the wells containing CAY10464 or vehicle control.

Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) depending on the

downstream application.

General workflow for in vitro cell treatment with CAY10464.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for
CYP1A1 mRNA Expression
Materials:

Treated cells from Protocol 2

RNA extraction kit

Reverse transcription kit

qPCR master mix

Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB)

qPCR instrument

Procedure:

Following treatment, wash the cells with ice-cold PBS and lyse them according to the RNA

extraction kit manufacturer's protocol.

Quantify the extracted RNA and assess its purity.

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for

CYP1A1 and the housekeeping gene.

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in

CYP1A1 mRNA expression normalized to the housekeeping gene.
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Protocol 4: 7-Ethoxyresorufin-O-deethylase (EROD)
Assay for CYP1A1 Activity
Materials:

Treated cells from Protocol 2 in a 96-well plate (black, clear-bottom)

7-Ethoxyresorufin (EROD substrate)

Dicumarol (to inhibit DT-diaphorase)

NADPH

Resorufin (for standard curve)

Fluorescence microplate reader

Procedure:

After the treatment period, aspirate the culture medium.

Wash the cells gently with warm PBS.

Prepare a reaction mixture containing 7-ethoxyresorufin and dicumarol in a suitable buffer.

Add the reaction mixture to each well.

Initiate the reaction by adding NADPH to each well.

Immediately measure the fluorescence kinetically at an excitation wavelength of ~530 nm

and an emission wavelength of ~590 nm for 10-30 minutes.

Generate a resorufin standard curve to calculate the rate of resorufin formation, which is

proportional to CYP1A1 activity.

Protocol 5: MTT Cell Viability Assay
Materials:
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Treated cells from Protocol 2 in a 96-well plate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

After the desired treatment period, add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

Carefully remove the medium and add 100 µL of solubilization solution to each well.

Mix gently to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion
CAY10464 is a potent and selective AhR antagonist that can be effectively used in a variety of

in vitro assays to investigate the role of the AhR signaling pathway. The protocols provided in

these application notes offer a solid foundation for researchers to design and execute

experiments to elucidate the biological functions of the AhR and to screen for novel modulators

of this important receptor. As with any experimental system, optimization of cell density,

compound concentrations, and incubation times may be necessary for specific cell lines and

research questions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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